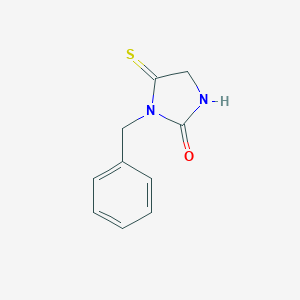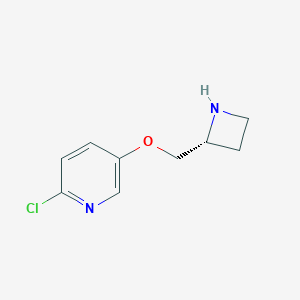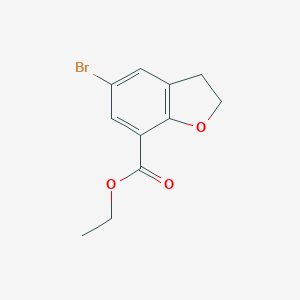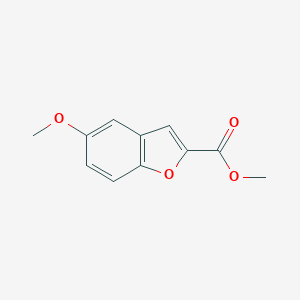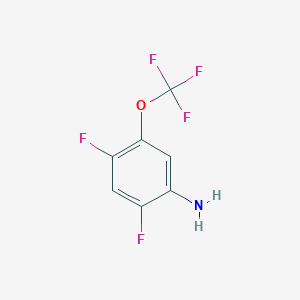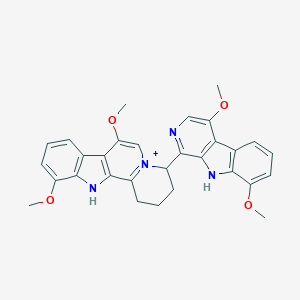
Picrasidine S
Vue d'ensemble
Applications De Recherche Scientifique
-
Anti-Inflammatory, Antibacterial, and Anticancer Effects
- Field : Pharmacology
- Application Summary : Picrasma quassioides and its extracts have shown good therapeutic properties against several diseases, including anti-inflammatory, antibacterial, and anticancer effects .
- Methods of Application : The dried branches and leaves of P. quassioides may be ingested or used as an externally applied medicine .
- Results : The plant has been used in traditional Asian medicine for its therapeutic properties, but specific quantitative data or statistical analyses are not provided in the source .
-
Synthesis of Bis-β-carboline Alkaloids
- Field : Organic Chemistry
- Application Summary : Picrasidines G, S, R, and T, which are bis-β-carboline alkaloids, have been synthesized from Picrasma quassioides .
- Methods of Application : The synthesis of these alkaloids was achieved by a late-stage regio-selective aza-[4 + 2] cycloaddition of vinyl β-carboline alkaloids .
- Results : The successful application of iridium-catalyzed C–H borylation on β-carboline substrates enabled the site-selective C-8 functionalization for efficient synthesis and structural diversification of this family of natural products .
-
Synthesis of ITHQ-type bis-β-carboline Alkaloids
- Field : Organic Chemistry
- Application Summary : Picrasidines G, S, R, and T, which are bis-β-carboline alkaloids, have been synthesized from Picrasma quassioides . These alkaloids feature an indolotetrahydroquinolizinium (ITHQ) skeleton .
- Methods of Application : The synthesis of these alkaloids was achieved by a late-stage regio-selective aza-[4 + 2] cycloaddition of vinyl β-carboline alkaloids . This suggests that this remarkable aza-[4 + 2] cycloaddition might be involved in the biosynthetic pathway .
- Results : The successful application of iridium-catalyzed C–H borylation on β-carboline substrates enabled the site-selective C-8 functionalization for efficient synthesis and structural diversification of this family of natural products .
-
Inhibition of HNSCC Cell Motility, Migration, and Invasion
- Field : Oncology
- Application Summary : Picrasidine J, a derivative of Picrasidine S, has been found to significantly inhibit head and neck squamous cell carcinoma (HNSCC) cell motility, migration, and invasion .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : Picrasidine J inhibited the epithelial-mesenchymal transition (EMT) process by upregulating E-cadherin and ZO-1 and downregulating beta-catenin and Snail . It also reduced the expression of the serine protease KLK-10 .
-
Synthesis of 1,4-Diketone Linker Alkaloids
- Field : Organic Chemistry
- Application Summary : Picrasidine R, a derivative of Picrasidine S, possesses a 1,4-diketone linker between two β-carboline fragments .
- Methods of Application : The synthesis of picrasidine R was accomplished by the thiazolium-catalyzed Stetter reaction .
- Results : The successful application of this method enabled the efficient synthesis and structural diversification of this family of natural products .
-
Anti-Malaria Activity
- Field : Pharmacology
- Application Summary : β-Carboline alkaloids, which include Picrasidine S, have been discovered to possess diverse biological activities, such as anti-malaria .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The anti-malaria activity of these alkaloids has been recognized, but specific quantitative data or statistical analyses are not provided in the source .
Propriétés
IUPAC Name |
4-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-7,11-dimethoxy-2,3,4,12-tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O4/c1-35-20-12-6-9-17-25-23(38-4)15-34-18(28(25)32-26(17)20)10-7-11-19(34)29-30-24(22(37-3)14-31-29)16-8-5-13-21(36-2)27(16)33-30/h5-6,8-9,12-15,19H,7,10-11H2,1-4H3,(H,31,33)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIAAGUQJJWYBK-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2C(=CN=C3C4CCCC5=[N+]4C=C(C6=C5NC7=C6C=CC=C7OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N4O4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Picrasidine S | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B178149.png)
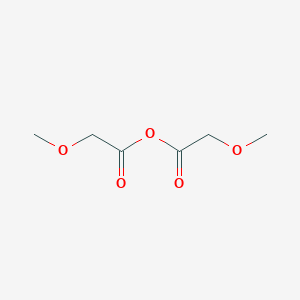
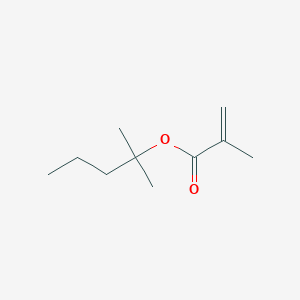
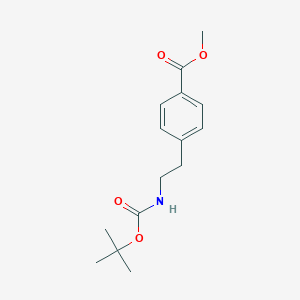
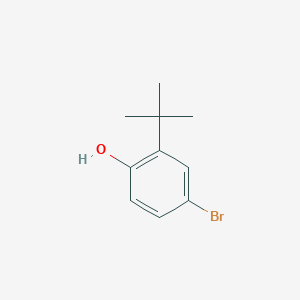
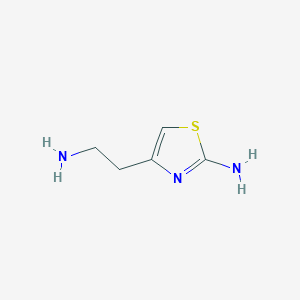
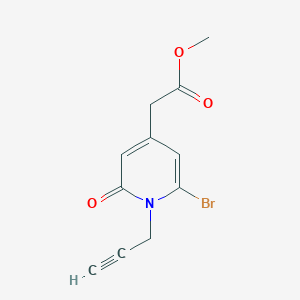
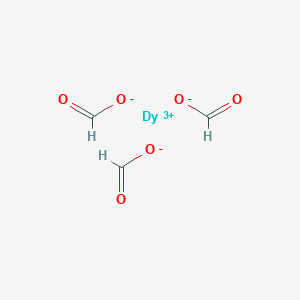
![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B178168.png)
